XL388

説明

mTORC1/mTORC2 Inhibitor XL388 is an orally bioavailable, ATP-competitive inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1; TOR complex 1; TORC1) and rictor-mTOR (mTOR complex 2; mTORC2; TOR complex 2; TORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/mTORC2 inhibitor this compound targets, selectively binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells.

作用機序

Target of Action

XL388 is a potent and selective inhibitor of both subtypes of the mechanistic target of rapamycin (mTOR), mTORC1 and mTORC2 . mTOR is a key protein kinase that regulates cell growth, proliferation, survival, autophagy, and angiogenesis .

Mode of Action

This compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of Akt and S6K1, thereby inhibiting the activation of Akt-mTORC1/2 . This results in a decrease in cell survival, proliferation, migration, invasion, and cell cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is often overactivated in various types of cancer due to mutations such as epidermal growth factor receptor (EGFR) amplification and PTEN depletion . By inhibiting mTORC1 and mTORC2, this compound disrupts this pathway, leading to decreased cell proliferation and survival .

Pharmacokinetics

This compound is orally bioavailable and displays good pharmacokinetics in multiple species with moderate bioavailability . The mean plasma protein binding of this compound in human, monkey, dog, rat, and mouse plasma is evaluated at 5 μM and is determined to be 86%, 90%, 89%, 85%, and 84%, respectively .

Result of Action

This compound has been shown to inhibit the survival and proliferation of various cancer cell lines, including renal cell carcinoma and glioma cells . It induces significant apoptosis activation in these cells . In vivo, oral administration of this compound has been shown to inhibit tumor growth in xenograft models .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapeutics can enhance the cytotoxicity of this compound . Additionally, the activation of the MEK-ERK pathway might be a key resistance factor of this compound, and pharmacological or shRNA-mediated inhibition of the MEK-ERK pathway can sensitize this compound-induced cytotoxicity in RCC cells .

生物活性

XL388 is a novel, orally bioavailable, ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Its biological activity has been extensively studied in various cancer models, demonstrating significant anti-tumor effects through mechanisms involving apoptosis, cell cycle arrest, and inhibition of cell proliferation.

This compound exerts its biological effects primarily by inhibiting mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This inhibition leads to the downregulation of key signaling pathways involved in cell survival and proliferation. Specifically, this compound disrupts the phosphorylation of Akt and S6K1, crucial components in the PI3K-Akt-mTOR signaling cascade, thereby inducing apoptosis in cancer cells.

Key Findings from Research Studies

- Glioma Cells : In studies involving human glioma cells, this compound was shown to significantly inhibit cell survival and induce apoptosis. The compound increased caspase-3 and caspase-9 activities by 4-6 fold after treatment with 250 nM for 24 hours. Additionally, it caused mitochondrial depolarization and increased TUNEL-positive cell nuclei ratios, indicating enhanced apoptotic activity .

- Osteosarcoma (OS) Models : this compound demonstrated cytotoxic effects on multiple OS cell lines and primary human OS cells. It induced apoptosis through various assays, including TUNEL staining and caspase activity assays. The compound also showed a dose-dependent effect on promoting apoptosis in MG-63 cells .

- Renal Cell Carcinoma (RCC) : In RCC models, this compound inhibited cell survival and proliferation across several RCC cell lines. It effectively blocked mTORC1 and mTORC2 activation while also depleting hypoxia-inducible factor (HIF) expression. Notably, this compound was more effective than traditional mTORC1 inhibitors like rapamycin in reducing RCC cell viability .

Comparative Efficacy

The following table summarizes the biological activity of this compound across different cancer types:

Case Study 1: Glioma Treatment

A study focusing on glioma cells revealed that treatment with this compound resulted in a marked reduction in cell viability and migration. The findings suggested that this compound could be a promising therapeutic agent for glioblastoma patients resistant to conventional therapies.

Case Study 2: Osteosarcoma Response

In preclinical models of osteosarcoma, this compound was administered to evaluate its efficacy against established tumors. Results indicated that the compound not only inhibited tumor growth but also enhanced overall survival rates in treated subjects compared to controls.

Case Study 3: Renal Cell Carcinoma Efficacy

Research involving renal cell carcinoma demonstrated that this compound effectively reduced tumor burden in xenograft models. The study highlighted its potential as a frontline treatment option for patients with advanced RCC.

科学的研究の応用

Renal Cell Carcinoma (RCC)

Study Findings:

- Inhibition of Cell Proliferation: XL388 demonstrated potent anti-proliferative effects on established RCC cell lines (786-0 and A498) and primary human RCC cells. The compound induced significant cell death in a dose-dependent manner with IC50 values of approximately 271.35 nM after 96 hours of treatment .

- Mechanism of Action: The compound activated caspase-dependent apoptosis and effectively depleted hypoxia-inducible factors HIF1α and HIF-2α expression .

Table 1: Efficacy of this compound in RCC Cells

| Cell Line | IC50 (nM) at 48h | IC50 (nM) at 72h | IC50 (nM) at 96h |

|---|---|---|---|

| 786-0 | 714.32 ± 66.19 | 351.26 ± 28.54 | 271.35 ± 15.37 |

| A498 | Not specified | Not specified | Not specified |

Glioma Cells

Study Findings:

- Induction of Apoptosis: this compound was shown to significantly inhibit survival and proliferation in established glioma cell lines (A172 and U251) as well as primary human glioma cells .

- Mechanism of Action: The compound inhibited Akt-mTORC1/2 signaling pathways by blocking phosphorylation events critical for cell survival, leading to oxidative injury and increased apoptosis .

Table 2: Efficacy of this compound in Glioma Cells

| Cell Line | Apoptosis Activation | Migration Inhibition | Invasion Inhibition |

|---|---|---|---|

| A172 | Significant | Significant | Significant |

| U251 | Significant | Significant | Significant |

Case Study 1: Preclinical Assessment in RCC

A study conducted on nude mice implanted with RCC tumors demonstrated that oral administration of this compound resulted in significant tumor growth inhibition compared to control groups. This reinforces the translational potential of this compound as a therapeutic agent for RCC .

Case Study 2: Efficacy Against Glioblastoma

In another preclinical model involving SCID mice with A172 glioblastoma xenografts, treatment with this compound resulted in reduced tumor volumes and weights compared to vehicle controls, indicating its effectiveness as an anti-cancer agent .

化学反応の分析

Mechanism of mTOR Inhibition

XL388 directly inhibits mTOR kinase activity, blocking both mTORC1 and mTORC2 signaling. This dual inhibition prevents phosphorylation of downstream targets like Akt (Ser-473) and S6K1, critical for cell survival and proliferation .

Key Biochemical Interactions:

-

mTORC1/2 Pathway Suppression :

-

Oxidative Stress Induction :

Cytotoxic Activity in Cancer Cells

This compound exhibits dose- and time-dependent cytotoxicity across multiple cancer types, including gliomas, osteosarcomas, and RCCs.

Table 1: Cytotoxicity of this compound in Preclinical Models

*IC₅₀ varies with exposure time (48–96h) .

Comparative Efficacy Against Rapalogs

This compound outperforms mTORC1-specific inhibitors (rapamycin, temsirolimus) by concurrently targeting mTORC1/2, reducing compensatory signaling.

Table 2: this compound vs. Rapalogs in RCC Cells (500 nM Treatment)

Oxidative Injury Mechanisms

This compound disrupts redox homeostasis by inhibiting Nrf2 signaling, exacerbating ROS accumulation.

Table 3: Oxidative Stress Markers in A172 Glioma Cells (250 nM this compound)

| Marker | Change vs. Control | Significance |

|---|---|---|

| ROS Production | ↑ 300% | DNA damage and mitochondrial dysfunction |

| Lipid Peroxidation | ↑ 200% | Membrane integrity loss |

| MAFG mRNA | ↓ 60% | Impaired antioxidant defense |

| HO1/NQO1 Expression | ↓ 70–80% | Reduced detoxification capacity |

Structural and Pharmacokinetic Insights

特性

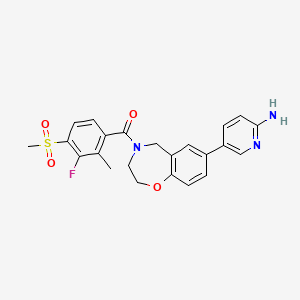

IUPAC Name |

[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H2,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFBAYSBVQBKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336669 | |

| Record name | XL-388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251156-08-7 | |

| Record name | XL-388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251156087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XL-388 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I5G3Z7XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。